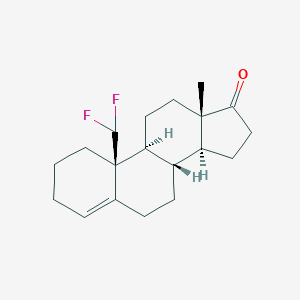
19,19-Difluoroandrost-4-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,19-Difluoroandrost-4-en-17-one, also known as this compound, is a useful research compound. Its molecular formula is C19H26F2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatase Inhibition
One of the primary applications of 19,19-Difluoroandrost-4-en-17-one is its function as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, playing a crucial role in estrogen biosynthesis. The inhibition of this enzyme is significant in treating conditions such as hormone-sensitive cancers.
Clinical Implications
The ability to inhibit aromatase has important therapeutic implications:
- Breast Cancer Treatment : Aromatase inhibitors are commonly used in the treatment of estrogen receptor-positive breast cancer. By reducing estrogen levels, these drugs can slow or stop the growth of tumors that depend on estrogen .
- Endometriosis Management : Estrogen plays a significant role in the development of endometriosis. Aromatase inhibitors can potentially reduce estrogen levels and alleviate symptoms associated with this condition.
Endocrine Research
The compound's unique structure allows researchers to explore its effects on hormonal pathways. Its fluorinated structure may provide insights into how modifications affect steroid activity and metabolism.
Case Studies
Several studies have documented the effects of fluorinated steroids on hormonal regulation:
- A study highlighted the time-dependent inactivation of aromatase by this compound, suggesting potential for further research into its pharmacokinetics and dynamics .
- Investigations into the structural activity relationship (SAR) of steroid derivatives have shown that modifications at the 19-position can significantly alter biological activity, providing a pathway for designing more effective inhibitors .
Potential Therapeutic Uses
Beyond its role as an aromatase inhibitor, there are emerging applications for this compound in other therapeutic areas:
Hormone Replacement Therapy (HRT)
Given its ability to modulate estrogen levels, there is potential for this compound in HRT formulations for postmenopausal women or individuals with hormonal imbalances.
Anti-inflammatory Applications
Some studies suggest that steroid derivatives can exhibit anti-inflammatory properties. The modulation of steroid hormones could be beneficial in treating inflammatory diseases or conditions where hormonal balance is disrupted.
Propiedades
Número CAS |
129400-04-0 |
|---|---|
Fórmula molecular |
C19H26F2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26F2O/c1-18-11-9-15-13(14(18)7-8-16(18)22)6-5-12-4-2-3-10-19(12,15)17(20)21/h4,13-15,17H,2-3,5-11H2,1H3/t13-,14-,15-,18-,19+/m0/s1 |
Clave InChI |
KMFWEHJTLFYKGK-UNTXSKPGSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34C(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(F)F |
Sinónimos |
19,19-DFAO 19,19-difluoroandrost-4-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















